REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:7][CH3:8])([CH2:5][OH:6])[CH2:3][OH:4].[C:9](=O)(OCC)[O:10]CC>C[O-].[Na+].CCO>[CH2:7]([C:2]1([CH2:5][OH:6])[CH2:3][O:4][C:9](=[O:10])[NH:1]1)[CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(CO)CC
|
Name
|
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
Sodium methoxide
|
Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
added acetone(200 ml)
|
Type
|
CUSTOM
|
Details
|
to stand overnite at room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(NC(OC1)=O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |